molecular formula C26H29N5O2 B2550183 N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955850-34-7

N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2550183
M. Wt: 443.551
InChI Key: QNHDESMEPUJQBH-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic molecule that may be related to the compounds described in the provided papers. Although the exact molecule is not discussed, the papers provide insights into similar structures and their properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from commercially available precursors. For instance, the synthesis of N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides was achieved by ring expansion, N-methylation, cyclization with hydrazine, N-alkylation, and ultrasonic mediated condensations with aromatic aldehydes . This suggests that the synthesis of the target compound would also involve multi-step reactions, possibly including similar techniques such as ring expansion, cyclization, and condensation reactions.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks shows that they can be composed of multiple planar groups, as seen in the molecule of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, which consists of a pyridyl and a phenyl ring . These rings are connected in a way that they form a pseudo ring through intramolecular hydrogen bonding, contributing to the planarity of the molecule . This information can be extrapolated to hypothesize that the target compound may also exhibit a degree of planarity due to similar intramolecular interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the target compound may also undergo reactions such as N-alkylation and condensation with aromatic aldehydes . These reactions are crucial for the formation of the final product and can influence the overall yield and purity of the synthesized compound.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the target compound are not provided, the related compounds exhibit properties that can be influenced by their molecular structure. For example, the intramolecular hydrogen bonding in N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide contributes to its stability and may affect its melting point, solubility, and reactivity . Similarly, the anti-oxidant and anti-bacterial activities of the synthesized N'-arylmethylidene acetohydrazides suggest that the target compound could also possess biological activities, which would be worth investigating .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Research on α-enones in heterocyclic synthesis showcases the synthesis of new azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives using conventional heat and microwave irradiation, indicating the versatility of such structures in synthesizing a broad range of heterocyclic compounds (Al-Shiekh et al., 2004).

Antimicrobial Activity

  • Studies on the antimicrobial activity of new heterocycles incorporating antipyrine moiety highlight the potential of such structures in developing compounds with significant antimicrobial properties (Bondock et al., 2008).

Coordination Complexes and Antioxidant Activity

  • The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, and their significant antioxidant activities, underscore the application of such compounds in creating structures with potential biological benefits (Chkirate et al., 2019).

Anticonvulsant Activity

  • Synthesis and evaluation of alkanamide derivatives for their anticonvulsant activity in the maximal electroshock test reveal the therapeutic potential of compounds with pyrazole, triazole, and imidazole rings, pointing towards the use of such structural features in developing new therapeutic agents (Tarikogullari et al., 2010).

Synthesis of Novel Derivatives

  • Research into the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition showcases innovative approaches to creating a wide array of heterocyclic compounds with potential for various applications (Rahmouni et al., 2014).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-15(2)24-22-13-27-31(21-8-7-18(5)19(6)12-21)25(22)26(33)30(29-24)14-23(32)28-20-10-16(3)9-17(4)11-20/h7-13,15H,14H2,1-6H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHDESMEPUJQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

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